molecular formula C21H27ClN8S B608896 KHK-IN-1 hydrochloride

KHK-IN-1 hydrochloride

Cat. No.: B608896
M. Wt: 459.0 g/mol
InChI Key: VKIBPWKARAEIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KHK-IN-1 hydrochloride is a selective and cell membrane permeable inhibitor of ketohexokinase (KHK), an enzyme involved in fructose metabolism. This compound has shown potential in the study of diabetes and obesity due to its ability to inhibit the production of fructose-1-phosphate in HepG2 cell lysates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KHK-IN-1 hydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically produced in specialized laboratories under stringent conditions to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions: KHK-IN-1 hydrochloride primarily undergoes inhibition reactions with ketohexokinase. It does not significantly inhibit cytochrome P450 enzymes from human liver microsomes, indicating its selectivity .

Common Reagents and Conditions: The compound is stable in human and rat liver microsome preparations and does not significantly inhibit cytochrome P450 enzymes. It is typically used in concentrations ranging from 0 to 10 µM in cell lysates .

Major Products Formed: The major product formed from the reaction of this compound with ketohexokinase is the inhibition of fructose-1-phosphate production in HepG2 cell lysates .

Scientific Research Applications

KHK-IN-1 hydrochloride has several scientific research applications, including:

Mechanism of Action

KHK-IN-1 hydrochloride exerts its effects by selectively inhibiting ketohexokinase, an enzyme that catalyzes the phosphorylation of fructose to fructose-1-phosphate. This inhibition reduces the production of fructose-1-phosphate, thereby impacting fructose metabolism. The compound interacts with the ATP-binding region of ketohexokinase, specifically with the Asp-27B residue .

Comparison with Similar Compounds

Uniqueness: KHK-IN-1 hydrochloride is unique due to its high selectivity and cell membrane permeability, making it a valuable tool in metabolic research. Its ability to inhibit fructose-1-phosphate production without significantly affecting other enzymes highlights its specificity .

Biological Activity

KHK-IN-1 hydrochloride is a selective inhibitor of ketohexokinase (KHK), an enzyme that plays a crucial role in fructose metabolism. This compound has garnered attention due to its potential therapeutic applications, particularly in metabolic disorders such as obesity and diabetes. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on metabolic pathways, and relevant research findings.

Overview of Ketohexokinase (KHK)

Ketohexokinase catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), initiating the catabolism of fructose. There are two isoforms of KHK: KHK-A and KHK-C. KHK-C is primarily expressed in the liver and is responsible for the majority of fructose metabolism, while KHK-A has been implicated in various non-metabolic functions, including roles in cell proliferation and signaling pathways .

This compound selectively inhibits KHK activity, thereby reducing the conversion of fructose to F1P. This inhibition can lead to decreased levels of F1P, which is associated with various metabolic disturbances when present in excess, such as liver injury and increased fat accumulation . The compound's mechanism involves binding to the active site of KHK, effectively blocking its enzymatic function.

In Vivo Studies

Recent studies have demonstrated the effects of this compound on metabolic parameters in animal models. In a study involving mice fed a high-fat diet (HFD), treatment with KHK-IN-1 led to significant alterations in body composition and metabolic markers:

  • Body Weight and Composition : Mice treated with KHK-IN-1 showed a reduction in body fat percentage compared to control groups, although overall body weight changes were not statistically significant .
  • Fructose Metabolism : The levels of F1P were significantly lower in the inhibitor-treated group compared to those receiving no treatment, indicating effective inhibition of KHK activity .

The pharmacokinetics of KHK-IN-1 have also been evaluated, revealing that doses administered achieved concentrations sufficient to inhibit KHK activity effectively for several hours post-administration .

In Silico Studies

In silico studies utilizing molecular dynamics simulations have confirmed that KHK-IN-1 forms stable interactions with the active site residues of KHK. The binding interactions were characterized by hydrogen bonds and ionic interactions, indicating a strong affinity for the target enzyme . These findings support the compound's potential as a reliable therapeutic agent.

Data Table: Summary of Biological Effects

ParameterControl GroupKHK-IN-1 Treated Group
Body Weight (g)37.8 ± 1.135.5 ± 0.8
Body Fat Percentage (%)66.8 ± 3.362.0 ± 2.5
F1P Levels (nmol/g)12.7 ± 1.86.2 ± 1.3
ALT Levels (U/L)HigherLower

Case Studies

Case Study: Obesity Management
In a controlled study involving obese mice models, administration of this compound resulted in improved metabolic profiles characterized by reduced liver fat accumulation and lower serum ALT levels compared to untreated controls . The results suggest that inhibiting KHK may provide a novel approach to managing obesity-related metabolic disorders.

Case Study: Diabetes Control
Another study explored the impact of KHK inhibition on glycemic control in diabetic models. The results indicated that treatment with KHK-IN-1 led to significant reductions in blood glucose levels post-fructose intake, highlighting its potential role in managing hyperglycemia associated with diabetes .

Properties

IUPAC Name

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8S.ClH/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29;/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIBPWKARAEIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.